Tranilast

Catalog No.
S545708
CAS No.
53902-12-8
M.F
C18H17NO5
M. Wt
327.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tranilast

CAS Number

53902-12-8

Product Name

Tranilast

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SB-252218; SB 252218; SB252218; MK-341; MK 341; MK341; Tranilast; trans-Tranilast; brand name: Rizaben; Tranilastum; Tranpro.

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC

Description

The exact mass of the compound Tranilast is 327.11067 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758970. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of amidobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Anti-fibrotic effects

Tranilast has been shown to inhibit the formation of excessive collagen, a protein involved in scar tissue formation. This makes it a potential therapeutic candidate for fibrotic diseases, which involve the buildup of scar tissue in organs like the liver, lungs, and kidneys. Studies in animal models suggest Tranilast may be effective in reducing fibrosis and improving organ function [].

Neuroprotective properties

Research suggests Tranilast may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and stroke. Studies have shown it may protect nerve cells from damage caused by oxidative stress and inflammation [].

Ocular applications

Due to its anti-inflammatory properties, Tranilast is being explored for potential applications in ophthalmology. Studies are investigating its effectiveness in treating allergic conjunctivitis and other inflammatory eye diseases [].

Skin health

Beyond its established use for allergies and inflammation, Tranilast is being researched for its potential benefits in other skin conditions. Studies suggest it may be helpful in reducing hyperpigmentation, a condition characterized by darkened areas of skin [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

327.11067

Appearance

Solid powder

Melting Point

212.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HVF50SMY6E

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bronchial asthma, keloid and hypertrophic scar, and allergic disorders such as asthma, allergic rhinitis and atopic dermatitis.

MeSH Pharmacological Classification

Histamine H1 Antagonists

Pictograms

Irritant

Irritant

Other CAS

53902-12-8

Wikipedia

2-[[3-(3,4-dimethoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid
Tranilast

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Chu HQ, Li J, Huang HP, Hao WD, Duan LP, Wei XT. Protective effects of tranilast on oxazolone-induced rat colitis through a mast cell-dependent pathway. Dig Liver Dis. 2015 Sep 25. pii: S1590-8658(15)00615-5. doi: 10.1016/j.dld.2015.09.002. [Epub ahead of print] PubMed PMID: 26455295.
2: Abdelaziz RR, Elkashef WF, Said E. Tranilast reduces serum IL-6 and IL-13 and protects against thioacetamide-induced acute liver injury and hepatic encephalopathy. Environ Toxicol Pharmacol. 2015 Jul;40(1):259-67. doi: 10.1016/j.etap.2015.06.019. Epub 2015 Jun 22. PubMed PMID: 26164743.
3: Tayyab S, Zaroog MS, Feroz SR, Mohamad SB, Malek SN. Exploring the interaction between the antiallergic drug, tranilast and human serum albumin: Insights from calorimetric, spectroscopic and modeling studies. Int J Pharm. 2015 Aug 1;491(1-2):352-8. doi: 10.1016/j.ijpharm.2015.06.042. Epub 2015 Jun 30. PubMed PMID: 26142245.
4: Kim TI, Lee H, Hong HK, Kim KS, Choi SI, Maeng YS, Kim EK. Inhibitory Effect of Tranilast on Transforming Growth Factor-Beta-Induced Protein in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts. Cornea. 2015 Aug;34(8):950-8. doi: 10.1097/ICO.0000000000000466. PubMed PMID: 26020822.
5: Sato H, Fujimori M, Suzuki H, Kadota K, Shirakawa Y, Onoue S, Tozuka Y. Absorption improvement of tranilast by forming highly soluble nano-size composite structures associated with α-glucosyl rutin via spray drying. Eur J Pharm Biopharm. 2015 May;92:49-55. doi: 10.1016/j.ejpb.2015.02.021. Epub 2015 Feb 26. PubMed PMID: 25725261.
6: Almeida Junior GC, Arakawa L, Santi Neto Dd, Cury PM, Lima Filho AA, Sousa SJ, Alves MR, Azoubel R. Preoperative tranilast as adjunctive therapy to primary pterygium surgery with a 1-year follow-up. Arq Bras Oftalmol. 2015 Jan-Feb;78(1):1-5. doi: 10.5935/0004-2749.20150002. PubMed PMID: 25714528.
7: Darakhshan S, Ghanbari A, Gholami Rad F, Bidmeshki Pour A. Tamoxifen and tranilast show a synergistic effect against breast cancer in vitro. Bratisl Lek Listy. 2015;116(1):69-73. PubMed PMID: 25666966.
8: Suwa S, Kasubata A, Kato M, Iida M, Watanabe K, Miura O, Fukuda T. The tryptophan derivative, tranilast, and conditioned medium with indoleamine 2,3-dioxygenase-expressing cells inhibit the proliferation of lymphoid malignancies. Int J Oncol. 2015 Mar;46(3):1369-76. doi: 10.3892/ijo.2015.2825. Epub 2015 Jan 9. PubMed PMID: 25572287.
9: Park S, Park M, Kim BH, Lee JE, Park HJ, Lee SH, Park CG, Kim MH, Kim R, Kim EH, Heo CY, Choy YB. Acute suppression of TGF-ß with local, sustained release of tranilast against the formation of fibrous capsules around silicone implants. J Control Release. 2015 Feb 28;200:125-37. doi: 10.1016/j.jconrel.2014.12.021. Epub 2014 Dec 18. PubMed PMID: 25528612.
10: Darakhshan S, Pour AB. Tranilast: a review of its therapeutic applications. Pharmacol Res. 2015 Jan;91:15-28. doi: 10.1016/j.phrs.2014.10.009. Epub 2014 Nov 10. Review. PubMed PMID: 25447595.
11: Huang LF, Wen C, Xie G, Chen CY. [Effect of tranilast on myocardial fibrosis in mice with viral myocarditis]. Zhongguo Dang Dai Er Ke Za Zhi. 2014 Nov;16(11):1154-61. Chinese. PubMed PMID: 25406563.
12: Betge S, Kunz C, Figulla H, Jung C. Late onset oral treatment with tranilast following large myocardial infarction has no beneficial effects on cardiac remodeling and mortality in rats. Exp Ther Med. 2014 Dec;8(6):1789-1796. Epub 2014 Oct 6. PubMed PMID: 25371734; PubMed Central PMCID: PMC4218635.
13: Darakhshan S, Bidmeshkipour A, Mansouri K, Saeid HM, Ghanbari A. The Effects of Tamoxifen in Combination with Tranilast on CXCL12-CXCR4 Axis and Invasion in Breast Cancer Cell Lines. Iran J Pharm Res. 2014 Spring;13(2):683-93. PubMed PMID: 25237365; PubMed Central PMCID: PMC4157045.
14: Ohshio Y, Hanaoka J, Kontani K, Teramoto K. Tranilast inhibits the function of cancer-associated fibroblasts responsible for the induction of immune suppressor cell types. Scand J Immunol. 2014 Dec;80(6):408-16. doi: 10.1111/sji.12242. PubMed PMID: 25224016.
15: Hanada M, Tsutsumi K, Arima H, Shinjo R, Sugiura Y, Imagama S, Ishiguro N, Matsuyama Y. Evaluation of the effect of tranilast on rats with spinal cord injury. J Neurol Sci. 2014 Nov 15;346(1-2):209-15. doi: 10.1016/j.jns.2014.08.028. Epub 2014 Aug 28. PubMed PMID: 25194634.
16: Higuchi C, Tomita T, Yoshikawa H. Pachydermodactyly treated with tranilast in a young girl. Case Rep Orthop. 2014;2014:132854. doi: 10.1155/2014/132854. Epub 2014 Aug 6. PubMed PMID: 25165590; PubMed Central PMCID: PMC4140150.
17: Yang L, Shao Y, Han HK. Preparation and in vitro/in vivo characterization of tranilast-AMP clay complex for improving drug dissolution and bioavailability. Arch Pharm Res. 2014 Dec;37(12):1554-9. doi: 10.1007/s12272-014-0458-6. Epub 2014 Aug 15. PubMed PMID: 25119994.
18: Xavier FE, Blanco-Rivero J, Sastre E, Caracuel L, Callejo M, Balfagón G. Tranilast increases vasodilator response to acetylcholine in rat mesenteric resistance arteries through increased EDHF participation. PLoS One. 2014 Jul 3;9(7):e100356. doi: 10.1371/journal.pone.0100356. eCollection 2014. PubMed PMID: 24992476; PubMed Central PMCID: PMC4081117.
19: Islam MS, Protic O, Ciavattini A, Giannubilo SR, Tranquilli AL, Catherino WH, Castellucci M, Ciarmela P. Tranilast, an orally active antiallergic compound, inhibits extracellular matrix production in human uterine leiomyoma and myometrial cells. Fertil Steril. 2014 Aug;102(2):597-606. doi: 10.1016/j.fertnstert.2014.05.013. Epub 2014 Jun 14. PubMed PMID: 24934492.
20: Phan TV, Ke K, Sul OJ, Park YK, Kim KK, Cho YS, Chung HT, Choi HS. Protection against ovariectomy-induced bone loss by tranilast. PLoS One. 2014 Apr 21;9(4):e95585. doi: 10.1371/journal.pone.0095585. eCollection 2014. PubMed PMID: 24751945; PubMed Central PMCID: PMC3994081.

Explore Compound Types